ethyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate
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Overview
Description
Ethyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group, a methylthio group, and an ethyl ester group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate typically involves the reaction of hydrazinecarbothioamides with ethyl 2-cyano-3,3-bis(methylthio)acrylate . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Alkylated or acylated triazoles
Scientific Research Applications
Ethyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity . The presence of the amino and methylthio groups allows for various interactions with enzymes and other proteins, which can result in antimicrobial, antifungal, and anticancer effects.
Comparison with Similar Compounds
Ethyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate can be compared with other similar compounds, such as:
3-amino-1,2,4-triazole: Lacks the ethyl ester and methylthio groups, resulting in different chemical and biological properties.
5-amino-1,2,4-triazole: Similar structure but without the methylthio group, leading to variations in reactivity and applications.
1,2,4-triazole-3-thione:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C6H10N4O2S |
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Molecular Weight |
202.24 g/mol |
IUPAC Name |
ethyl 3-amino-5-methylsulfanyl-1,2,4-triazole-4-carboxylate |
InChI |
InChI=1S/C6H10N4O2S/c1-3-12-6(11)10-4(7)8-9-5(10)13-2/h3H2,1-2H3,(H2,7,8) |
InChI Key |
NEBUESNYUGTAMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(=NN=C1SC)N |
Origin of Product |
United States |
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